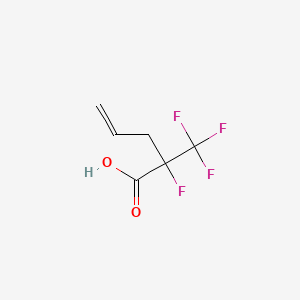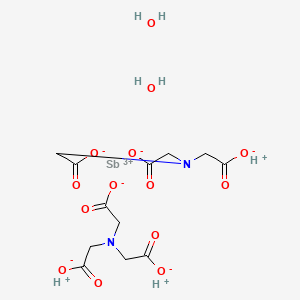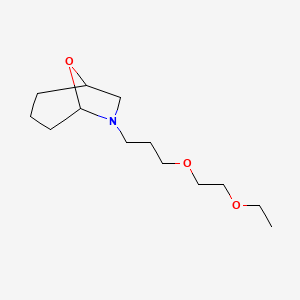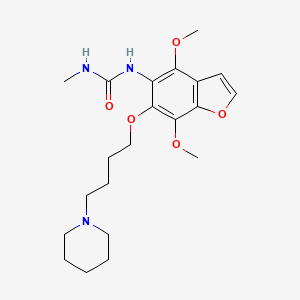![molecular formula C10H16O B14458283 4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene CAS No. 74146-75-1](/img/structure/B14458283.png)
4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7,8-Trimethyl-1-oxaspiro[25]oct-4-ene is a chemical compound with the molecular formula C10H16O It is a member of the oxaspiro compounds, characterized by a spiro-connected oxirane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,2,6-trimethyl-4-penten-1-ol with an oxidizing agent can lead to the formation of the desired oxaspiro compound. The reaction conditions typically involve the use of a catalyst and a solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spiro compounds.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced spiro compounds. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: The compound is used in the production of fragrances and flavorings due to its distinctive chemical properties.
Mécanisme D'action
The mechanism of action of 4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene involves its interaction with molecular targets and pathways. The compound’s spiro structure allows it to interact with specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans-: This compound shares a similar spiro structure but differs in the position and number of methyl groups.
4,7,8,8-Tetramethyl-1-oxaspiro[2.5]oct-4-ene: Another similar compound with an additional methyl group, leading to different chemical properties.
Uniqueness
4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene is unique due to its specific arrangement of methyl groups and the oxaspiro ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
74146-75-1 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
4,7,8-trimethyl-1-oxaspiro[2.5]oct-4-ene |
InChI |
InChI=1S/C10H16O/c1-7-4-5-8(2)10(6-11-10)9(7)3/h5,7,9H,4,6H2,1-3H3 |
Clé InChI |
WXJPIQOMOSTLEV-UHFFFAOYSA-N |
SMILES canonique |
CC1CC=C(C2(C1C)CO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Perfluoro(1-oxaspiro[4.4]nonane)](/img/structure/B14458203.png)
![2-[(Hexadec-11-yn-1-yl)oxy]oxane](/img/structure/B14458208.png)



![Methanone, [4-(1-methylpropyl)phenyl]phenyl-](/img/structure/B14458237.png)
![barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B14458242.png)
![Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl-](/img/structure/B14458243.png)
![1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane](/img/structure/B14458260.png)
![1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14458265.png)




